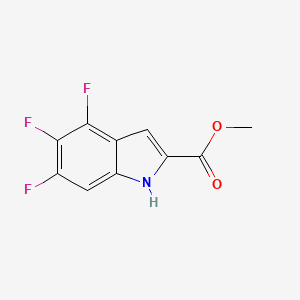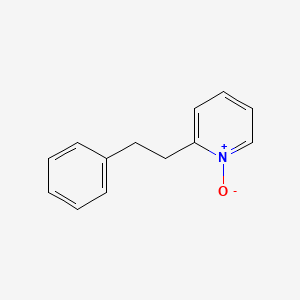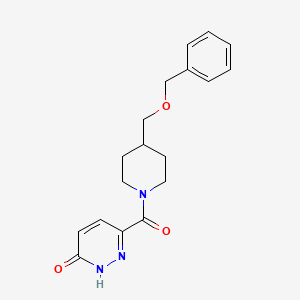
1-((3-Chlorophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-((3-Chlorophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane” is a complex organic molecule. It is a derivative of piperazine, a class of organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions in the ring . The molecule also contains a sulfonyl group attached to a 3-chlorophenyl group .
Synthesis Analysis
There are several synthetic routes for similar compounds. For instance, 1-(3-chlorophenyl)piperazine can be synthesized through the reaction of diethanolamine with m-chloroaniline . Another method involves the reaction of m-chloroaniline with bis(2-chloroethyl)amine . The synthesis of related compounds often involves the use of strong Lewis acid catalysts .Molecular Structure Analysis
The molecular structure of this compound is complex. It contains a 1,4-diazepane ring, a seven-membered ring with two nitrogen atoms. Attached to one of these nitrogen atoms is a sulfonyl group, which is in turn attached to a 3-chlorophenyl group . The other nitrogen atom is attached to a cyclobutyl group.Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the conditions and reagents used. For instance, piperazine derivatives can undergo reactions such as cyclization with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the presence of the sulfonyl group could influence its solubility in different solvents . The presence of the 1,4-diazepane ring and the cyclobutyl group could also affect its chemical reactivity .Applications De Recherche Scientifique
Catalytic Applications and Synthetic Methodologies
Novel Nanosized N-sulfonated Brönsted Acidic Catalysts : Research by Goli-Jolodar et al. (2016) introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This catalyst demonstrated high efficiency, excellent yields, and reusability, showcasing its potential in green chemistry and organic synthesis (Goli-Jolodar, Shirini, & Seddighi, 2016).
Ugi Multicomponent Reaction Enhancements : Banfi et al. (2007) explored the use of 1-sulfonyl 1,4-diazepan-5-ones in Ugi multicomponent reactions followed by intramolecular nucleophilic substitution. This approach enabled the efficient synthesis of diazepane systems, highlighting the utility of sulfonated compounds in complex organic syntheses (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007).
Development of Novel Chemical Entities
Human Chymase Inhibitors : Tanaka et al. (2007) described the design, synthesis, and evaluation of a novel series of 6-substituted 4-sulfonyl-1,4-diazepane-2,5-diones as potent inhibitors of human chymase. This work highlights the potential therapeutic applications of sulfonated diazepanes in treating conditions mediated by chymase activity (Tanaka, Muto, Maruoka, Imajo, Fukami, Tomimori, Fukuda, & Nakatsuka, 2007).
Advancements in Material Science
Regioregular Water-Soluble Conductive Polymers : Jain et al. (2009) synthesized a water-soluble sulfonated monomer based on 3,4-propylenedioxythiophene, which was polymerized to produce regioregular water-soluble conjugated anionic polyelectrolytes. These materials exhibited superior electrochromic properties, opening new avenues for the development of high-contrast solid-state electrochromic devices (Jain, Sahoo, Mishra, Sinha, Montazami, Yochum, Heflin, & Kumar, 2009).
Orientations Futures
The future directions for research on this compound could be diverse. Given its complex structure and the potential for a wide range of chemical reactions, it could be of interest in the fields of organic synthesis, medicinal chemistry, and materials science . Further studies could also explore its potential biological activities and mechanisms of action .
Propriétés
IUPAC Name |
1-(3-chlorophenyl)sulfonyl-4-cyclobutyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2S/c16-13-4-1-7-15(12-13)21(19,20)18-9-3-8-17(10-11-18)14-5-2-6-14/h1,4,7,12,14H,2-3,5-6,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGSQVPJSKUIPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[[3-(dimethylamino)pyridin-2-yl]methyl]but-2-enamide](/img/structure/B2775615.png)

![N-(1,3-benzodioxol-5-yl)-2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2775617.png)


![N-Methyl-1-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2775620.png)
![Propyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2775623.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-1,3-benzothiazol-2-amine](/img/structure/B2775624.png)


![methyl 3-(3-chloro-4-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2775628.png)
![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2775631.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2775634.png)
![N-[(4-fluorophenyl)methyl]-N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2775635.png)